ChE/A|A1-42-IN-1, also referred to as compound 28, is a notable chemical compound recognized for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. It acts as a potent inhibitor of both cholinesterase enzymes and the aggregation of amyloid beta 1-42, which are key factors in the pathology of Alzheimer's disease. This compound demonstrates excellent permeability across the blood-brain barrier, making it a promising candidate for therapeutic applications in neurology.
ChE/A|A1-42-IN-1 is classified as a multi-targeted anti-Alzheimer's agent due to its dual action against cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase) and amyloid beta aggregation. The compound is synthesized through complex organic chemistry techniques that involve multiple steps to ensure purity and efficacy .
The synthesis of ChE/A|A1-42-IN-1 involves several intricate steps:
These methods ensure that the compound is synthesized efficiently while adhering to high standards of chemical purity.
The molecular structure of ChE/A|A1-42-IN-1 is characterized by its specific functional groups that contribute to its biological activity. The chemical formula and structure can be represented using SMILES notation, which encodes the molecular structure in a text format suitable for computational analysis.
ChE/A|A1-42-IN-1 undergoes several important chemical reactions:
These reactions highlight the compound's potential for modification and optimization in pharmaceutical applications.
The mechanism by which ChE/A|A1-42-IN-1 exerts its effects involves:
This dual action makes it a multi-targeted therapeutic agent against Alzheimer's disease.
ChE/A|A1-42-IN-1 exhibits properties typical of small organic molecules:
The chemical properties include:
ChE/A|A1-42-IN-1 has significant scientific applications primarily in the field of neuropharmacology:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2